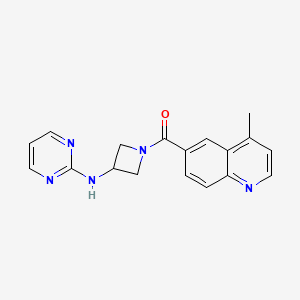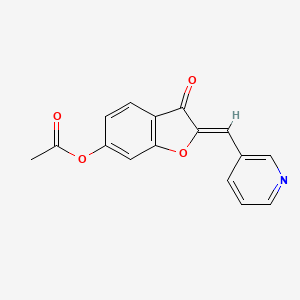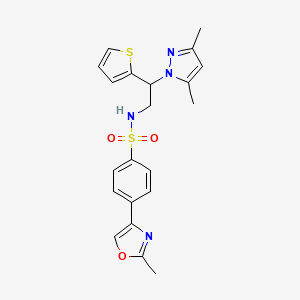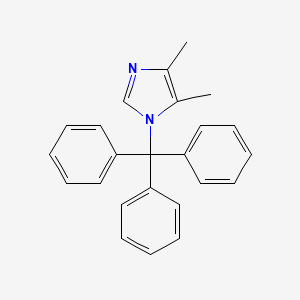
4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole, commonly referred to as 4,5-DM-TPI, is an organic compound belonging to the imidazole family. It is a white, crystalline solid with a melting point of 159-161 °C and a boiling point of 218-219 °C. 4,5-DM-TPI has a wide range of applications in scientific research and is used as a building block in organic synthesis. It has been studied extensively in the fields of biochemistry and physiology, and has been used in laboratory experiments to investigate the mechanisms of action of various biological processes.
科学的研究の応用
4,5-DM-TPI has been used extensively in scientific research due to its unique properties. It has been used as a building block in organic synthesis, and has been used to synthesize a variety of compounds with pharmaceutical and biological applications. It has also been used in the study of various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways. Additionally, it has been used in laboratory experiments to investigate the mechanisms of action of various biological processes.
作用機序
The mechanism of action of 4,5-DM-TPI is not fully understood. However, it is known to interact with specific proteins and enzymes, and is thought to play a role in the regulation of various biochemical and physiological processes. In particular, it is known to interact with a variety of kinases, including protein kinase C, and is thought to play a role in the regulation of signal transduction pathways. Additionally, it has been shown to interact with the serotonin transporter, and is thought to play a role in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DM-TPI are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, and is thought to play a role in the regulation of various biochemical and physiological processes. In particular, it has been shown to interact with a variety of kinases, and is thought to play a role in the regulation of signal transduction pathways. Additionally, it has been shown to interact with the serotonin transporter, and is thought to play a role in the regulation of serotonin levels in the brain.
実験室実験の利点と制限
The use of 4,5-DM-TPI in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it ideal for use in a variety of experiments. However, it is important to note that 4,5-DM-TPI is a relatively weak inhibitor of many enzymes, and is not always suitable for use in experiments requiring the inhibition of specific enzymes. Additionally, it is not always suitable for use in experiments requiring the inhibition of specific proteins.
将来の方向性
The future potential applications of 4,5-DM-TPI are vast. There is potential for further research into its biochemical and physiological effects, as well as its potential role in the regulation of various biochemical and physiological processes. Additionally, further research into its use as a building block in organic synthesis could yield new compounds with pharmaceutical and biological applications. Finally, further research into its use as an inhibitor of various enzymes and proteins could yield new insights into the regulation of various biochemical and physiological processes.
合成法
4,5-DM-TPI can be synthesized from a variety of starting materials. The most common approach is to use 4,5-dimethyl-1-(triphenylmethyl) imidazole hydrochloride as the starting material. This can be synthesized from the reaction of 4,5-dimethyl-1-(triphenylmethyl) imidazole with hydrochloric acid. This reaction yields the corresponding hydrochloride salt, which can be purified by recrystallization. Other methods of synthesis involve the reaction of 4,5-dimethyl-1-(triphenylmethyl) imidazole with various reagents, such as bromine, hydrogen bromide, or sulfuric acid.
特性
IUPAC Name |
4,5-dimethyl-1-tritylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-19-20(2)26(18-25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXUIIBYSDKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



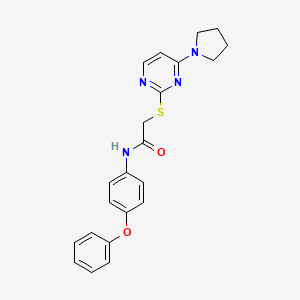
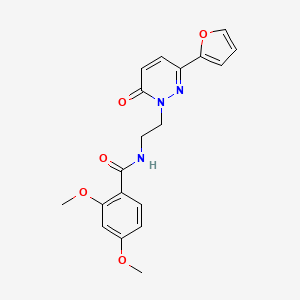
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)


